molecular formula C17H18N4O3S B11129515 methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11129515
M. Wt: 358.4 g/mol
InChI Key: VFRNNGHIWIMEJH-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 5, a methyl carboxylate ester at position 4, and a propanoylamino linker connecting the thiazole to a 1-methylbenzimidazole moiety at position 2. This structural complexity confers unique physicochemical and biological properties.

The compound’s synthesis likely involves multi-step reactions, including Hantzsch thiazole formation followed by coupling of the benzimidazole-propanoyl moiety . Its structural uniqueness lies in the integration of a benzimidazole ring—a pharmacophore associated with DNA intercalation and kinase inhibition—with a thiazole-carboxylate scaffold, which enhances solubility and bioavailability compared to simpler benzimidazole derivatives .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 5-methyl-2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H18N4O3S/c1-10-15(16(23)24-3)20-17(25-10)19-14(22)7-5-11-4-6-13-12(8-11)18-9-21(13)2/h4,6,8-9H,5,7H2,1-3H3,(H,19,20,22)

InChI Key

VFRNNGHIWIMEJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The benzimidazole and thiazole intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 5-methyl-2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The benzimidazole moiety is known to interact with enzyme active sites, while the thiazole ring can enhance binding affinity and specificity. The carboxylate ester group may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs are thiazole derivatives substituted with nitrogen-containing heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Biological Activities References
Methyl 5-methyl-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate Thiazole Indole-carbonyl Indole, carboxylate Anticancer, enzyme modulation
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Thiazole Oxazole-propanoyl Oxazole, isopropyl Anti-inflammatory, antimicrobial
Methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate Thiazole Tetrazole-phenyl Tetrazole, phenyl Antiviral, kinase inhibition
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate Thiazole Pyrrole-thiazole Pyrrole, phenyl Enzyme inhibition, anticancer
Target Compound Thiazole Benzimidazole-propanoyl Benzimidazole, carboxylate Potential DNA intercalation, kinase inhibition

Key Structural Insights :

  • Benzimidazole vs. Indole: The target compound’s benzimidazole group (vs.
  • Propanoyl Linker: The 3-(1-methylbenzimidazol-5-yl)propanoyl group offers greater conformational flexibility compared to rigid phenyl or oxazole substituents (e.g., ), which may enhance target engagement.
  • Thiazole-Carboxylate Core: The methyl carboxylate at position 4 improves aqueous solubility relative to non-esterified thiazoles (e.g., 4-methylthiazole in ), aiding pharmacokinetics.
Physicochemical Properties
  • Solubility: The carboxylate ester increases solubility compared to non-esterified thiazoles (e.g., 4-methylthiazole in ).
  • LogP : Estimated LogP ~2.5 (similar to indole-thiazole in ), indicating moderate lipophilicity suitable for oral bioavailability.
  • Stability : The benzimidazole ring’s aromaticity confers resistance to metabolic degradation compared to pyrrole derivatives ().

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